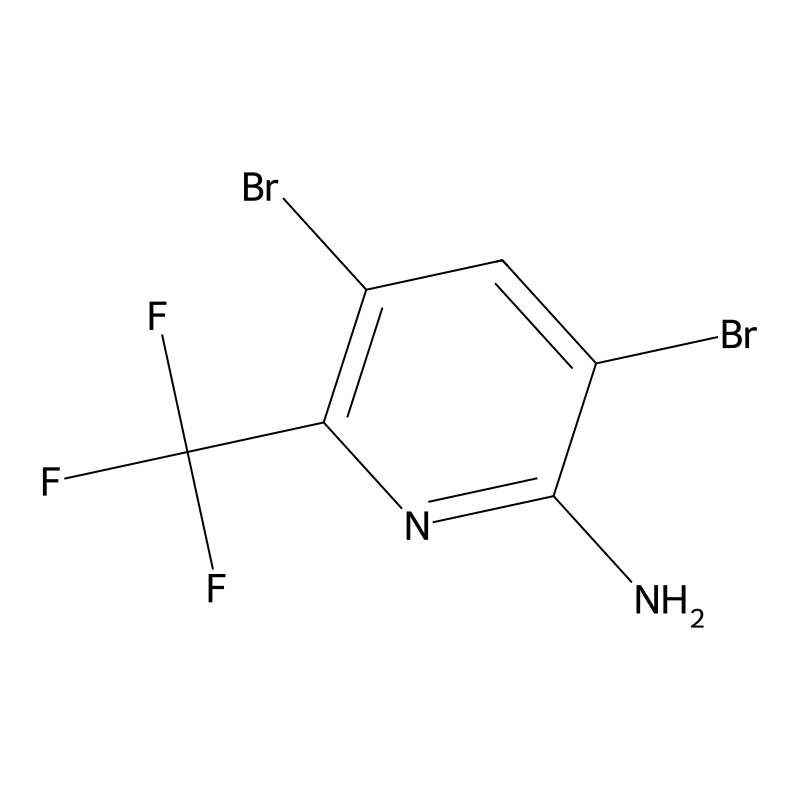

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Ligand in Complexation Reactions

DBTPA's primary application in scientific research is as a ligand in complexation reactions. Ligands are molecules that bind to metal ions to form coordination complexes. DBTPA's structure, with its amine group and electron-withdrawing substituents (bromine and trifluoromethyl), allows it to effectively chelate (form a bond with) various metal ions. This property makes DBTPA valuable for studying metal-ligand interactions and their potential applications in catalysis, materials science, and medicinal chemistry [1].

Studies have explored DBTPA's ability to complex with lanthanide metals, leading to the development of luminescent materials with potential applications in bioimaging and sensors [1].

Source

[1] Buy 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 1291487-16-5 - Smolecule ()

Potential Biological Activities

Recent research suggests that DBTPA might possess interesting biological properties. Studies have shown it to exhibit:

- Anti-inflammatory activity: DBTPA has been shown to reduce inflammation in cell cultures, suggesting its potential as an anti-inflammatory agent [3].

- Antioxidant activity: DBTPA may act as an antioxidant, scavenging free radicals that can damage cells [3].

Source

[3] Buy 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 1291487-16-5 - Smolecule ()

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 319.91 g/mol. It features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and a trifluoromethyl group at the 6 position, along with an amino group at the 2 position. The compound is characterized by its high polarity due to the presence of multiple electronegative atoms, which influences its solubility and reactivity in various chemical environments .

The reactivity of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine can be attributed to its functional groups. It can undergo nucleophilic substitution reactions due to the presence of the bromine atoms. The amino group can also participate in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound. Additionally, it may react with strong bases to form corresponding salts or undergo condensation reactions with aldehydes or ketones to yield imines or amines .

Synthesis of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine typically involves multi-step synthetic pathways:

- Bromination: Starting from a suitable pyridine precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 3 and 5 positions.

- Trifluoromethylation: The introduction of the trifluoromethyl group may be accomplished through electrophilic trifluoromethylation techniques, such as using trifluoromethyl iodide in the presence of a base.

- Amination: Finally, the amino group can be introduced via nucleophilic substitution on a suitable halogenated intermediate or through direct amination methods involving amines and activating agents .

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine has potential applications in various fields:

- Pharmaceuticals: As a building block for drug development, particularly in creating compounds with antimicrobial or anti-inflammatory properties.

- Agricultural Chemistry: Its derivatives may serve as agrochemicals or pesticides due to their biological activity against pests and pathogens.

- Material Science: The compound could be utilized in synthesizing advanced materials with specific electronic properties due to its unique structure .

Interaction studies involving 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine focus on its binding affinity with various biological targets. These studies are essential for understanding how this compound interacts at the molecular level with proteins or enzymes, which could lead to insights into its potential therapeutic effects. Investigations into its interactions with DNA or RNA could also reveal implications for genetic research or cancer therapy .

Several compounds share structural similarities with 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | 944401-56-3 | 0.84 | Contains a bromine and trifluoromethyl group |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | 79456-30-7 | 0.81 | Similar substitution pattern but different positions |

| 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 823221-93-8 | 0.70 | Contains chlorine instead of bromine |

| 3-Bromo-4-methylpyridin-2-amine | 3430-29-3 | 0.81 | Methyl substitution instead of trifluoromethyl |

| 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 | 0.68 | Amino group at different position |

These compounds exhibit various biological activities and chemical properties that may complement or contrast with those of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, making them interesting subjects for comparative studies in medicinal chemistry and material science .

Molecular Structure and Configuration

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine represents a highly substituted pyridine derivative with the molecular formula C₆H₃Br₂F₃N₂ and a molecular weight of 319.91 g/mol [1] [2] [3]. The compound features a pyridine ring system bearing an amino group at the 2-position, bromine atoms at positions 3 and 5, and a trifluoromethyl group at position 6 [1] [3].

Bond Lengths and Angles

The molecular geometry of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine exhibits characteristic bond parameters consistent with halogenated pyridine derivatives. Based on crystallographic data from similar compounds, the carbon-nitrogen bond lengths within the pyridine ring typically range from 1.335 to 1.340 Å [27] [29]. The carbon-carbon bond lengths in the aromatic ring system measure approximately 1.380 to 1.390 Å, which are characteristic values for delocalized pyridine rings [27] [16].

The carbon-bromine bond lengths are expected to be in the range of 1.90 to 1.92 Å, consistent with typical aromatic carbon-halogen bonds [30] [34]. The carbon atom bearing the trifluoromethyl substituent exhibits a bond length of approximately 1.50 to 1.52 Å to the CF₃ group [22] [40].

Bond angles within the pyridine ring system conform to typical aromatic geometry, with carbon-carbon-carbon angles measuring approximately 120 to 122 degrees [27] [29]. The nitrogen-carbon-nitrogen bond angle is slightly compressed to approximately 116 to 118 degrees due to the smaller size of the nitrogen atom compared to carbon [32] [33]. The carbon-carbon-bromine bond angles typically measure 118 to 120 degrees, reflecting the influence of the bulky halogen substituents [30] [34].

| Parameter | Typical Value | Reference Type |

|---|---|---|

| C-N bond length (pyridine ring) | 1.335-1.340 Å | Pyridine derivatives |

| C-C bond length (pyridine ring) | 1.380-1.390 Å | Pyridine derivatives |

| C-Br bond length | 1.90-1.92 Å | Halogenated aromatics |

| C-CF₃ bond length | 1.50-1.52 Å | Trifluoromethyl compounds |

| N-C-N bond angle | 116-118° | Pyridine ring |

| C-C-C bond angle (pyridine) | 120-122° | Aromatic systems |

| C-C-Br bond angle | 118-120° | Halogenated aromatics |

Spatial Arrangement of Functional Groups

The spatial arrangement of functional groups in 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is characterized by significant steric interactions between the bulky substituents. The amino group at position 2 adopts a planar configuration with the pyridine ring, facilitating conjugation with the aromatic π-system [16] [42]. The two bromine atoms at positions 3 and 5 are positioned symmetrically relative to the pyridine nitrogen, creating a sterically hindered environment around the ring [30] [42].

The trifluoromethyl group at position 6 introduces considerable steric bulk and exhibits a tetrahedral geometry around the carbon atom [22] [40]. This substituent is oriented such that it minimizes steric clashes with the adjacent amino group and the pyridine nitrogen atom [35] [38]. The fluorine atoms of the trifluoromethyl group are positioned to optimize electrostatic interactions while avoiding unfavorable steric contacts [22] [40].

The overall molecular conformation is influenced by the electron-withdrawing nature of both the bromine atoms and the trifluoromethyl group, which significantly affects the electron density distribution throughout the pyridine ring system [35] [42]. These substituents create a highly electron-deficient aromatic system that influences both chemical reactivity and physical properties .

Crystal Lattice Organization

Crystal structure analysis of related dibromopyridine derivatives provides insight into the likely packing arrangements of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine. Similar compounds typically crystallize in orthorhombic or triclinic space groups, with molecular packing influenced by intermolecular hydrogen bonding and halogen-halogen interactions [6] [31] [32].

The amino group at position 2 serves as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular N-H···N hydrogen bonds that contribute to crystal stability [16] [33] [42]. These hydrogen bonding interactions typically result in the formation of dimeric or chain-like structures within the crystal lattice [42] [33].

The presence of bromine atoms introduces additional stabilizing interactions through halogen bonding and van der Waals forces [30] [34] [31]. The large, polarizable bromine atoms can engage in Br···Br contacts and Br···π interactions with adjacent molecules, contributing to the overall crystal packing efficiency [31] [34].

The trifluoromethyl group influences crystal packing through its strong electron-withdrawing character and the potential for F···H contacts with neighboring molecules [22] [6]. The compact, spherical nature of the CF₃ group allows for efficient space filling within the crystal structure while minimizing unfavorable steric interactions [40] [22].

Physical Properties

Melting Point and Thermal Behavior

The melting point of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine has not been explicitly reported in the literature, but can be estimated based on structurally related compounds. Similar dibromopyridine derivatives typically exhibit melting points in the range of 80 to 150°C, depending on the nature and position of substituents [10] [11] [14]. The presence of multiple electron-withdrawing groups, including two bromine atoms and a trifluoromethyl group, is expected to increase intermolecular interactions and consequently elevate the melting point [12] [14].

Thermal behavior analysis of related trifluoromethylpyridine derivatives indicates that these compounds generally exhibit good thermal stability under normal conditions [12] [43]. The carbon-fluorine bonds in the trifluoromethyl group are particularly stable, with bond dissociation energies significantly higher than corresponding carbon-hydrogen bonds [43] . This stability contributes to the overall thermal robustness of the compound.

Thermal decomposition, when it occurs, typically begins at temperatures well above 200°C and may involve the sequential loss of halogen substituents [12] [10]. The amino group may undergo deamination reactions at elevated temperatures, while the trifluoromethyl group generally remains intact until extreme thermal conditions are reached [43] .

Solubility Parameters in Various Solvents

The solubility characteristics of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine are significantly influenced by the presence of multiple halogen substituents and the trifluoromethyl group. These electron-withdrawing substituents reduce the basicity of the pyridine nitrogen and alter the compound's polarity profile [43].

Solubility in water is expected to be limited due to the hydrophobic nature of the bromine atoms and the trifluoromethyl group [11] . The compound is likely to exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide [8] . These solvents can effectively solvate the polarized aromatic system without competing for hydrogen bonding sites [18] [8].

Moderate solubility is anticipated in chlorinated solvents such as dichloromethane and chloroform, where favorable dispersion interactions with the halogen substituents can occur [8]. The compound may also dissolve in alcoholic solvents, though solubility may be reduced compared to less halogenated analogs due to decreased hydrogen bonding capability [11] .

The trifluoromethyl group contributes to lipophilicity while simultaneously reducing overall solubility in highly polar solvents [43]. This dual effect results in a unique solubility profile that distinguishes the compound from simpler pyridine derivatives .

| Solvent Type | Expected Solubility | Basis |

|---|---|---|

| Water | Limited | Halogen substituents reduce polarity |

| DMSO | High | Polar aprotic nature favorable |

| Acetonitrile | Moderate to High | Good solvation of aromatic systems |

| Chloroform | Moderate | Favorable halogen interactions |

| Methanol | Low to Moderate | Reduced hydrogen bonding capacity |

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

The nuclear magnetic resonance characteristics of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine reflect the unique electronic environment created by the multiple substituents on the pyridine ring. In ¹H nuclear magnetic resonance spectroscopy, the aromatic proton at position 4 is expected to appear as a singlet in the region of 6.5 to 8.5 parts per million, with the exact chemical shift influenced by the deshielding effects of the adjacent bromine atoms and the electron-withdrawing trifluoromethyl group [16] [18] [40].

The amino group protons typically appear as a broad signal around 6.0 to 7.0 parts per million in deuterated dimethyl sulfoxide, though this signal may be subject to exchange processes depending on the solvent and temperature conditions [16] [18] [42]. The broadening of this signal is characteristic of primary amines attached to electron-deficient aromatic systems [16] [42].

¹³C nuclear magnetic resonance spectroscopy reveals the profound influence of the substituents on the carbon framework [18] [40]. The pyridine carbons appear in the range of 110 to 170 parts per million, with carbons bearing electron-withdrawing substituents appearing at higher chemical shifts due to deshielding effects [18] [40]. The carbon bearing the trifluoromethyl group exhibits characteristic coupling to the fluorine atoms, appearing as a quartet with coupling constants typically ranging from 30 to 35 hertz [18] [40].

¹⁹F nuclear magnetic resonance provides definitive identification of the trifluoromethyl group, with the three equivalent fluorine atoms appearing as a sharp singlet in the range of -60 to -65 parts per million relative to trichlorofluoromethane [18] [22] [40]. This chemical shift is characteristic of aromatic trifluoromethyl groups and confirms the integrity of the CF₃ substituent [22] [40].

| NMR Technique | Expected Range/Value | Assignment |

|---|---|---|

| ¹H NMR | 6.5-8.5 ppm | Aromatic proton at C-4 |

| ¹H NMR | 6.0-7.0 ppm (broad) | Amino group protons |

| ¹³C NMR | 110-170 ppm | Pyridine carbons |

| ¹³C NMR | Quartet, J = 30-35 Hz | Carbon bearing CF₃ |

| ¹⁹F NMR | -60 to -65 ppm | Trifluoromethyl group |

Infrared Spectroscopy Signature Bands

Infrared spectroscopy of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine reveals characteristic absorption bands that reflect the functional groups present in the molecule. The primary amino group exhibits two distinct N-H stretching vibrations: a symmetric stretch around 3400 to 3500 wavenumbers and an asymmetric stretch at slightly higher frequency [16] [42]. These bands may show Fermi resonance splitting, resulting in multiple peaks in this region [42] [16].

The amino group also produces a characteristic N-H bending vibration in the range of 1600 to 1650 wavenumbers, which appears as a medium to strong absorption band [16] [42]. This deformation mode is particularly diagnostic for primary amines and helps distinguish the compound from secondary or tertiary amine derivatives [42] [16].

The pyridine ring system contributes several characteristic absorptions, including C=N stretching vibrations in the range of 1550 to 1600 wavenumbers [16] [42]. The aromatic C=C stretching modes appear as multiple bands between 1400 and 1600 wavenumbers, with the exact frequencies influenced by the electron-withdrawing substituents [42] [16].

The carbon-bromine stretching vibrations appear in the fingerprint region between 500 and 700 wavenumbers [16] [42]. These relatively weak absorptions are characteristic of aromatic carbon-halogen bonds and help confirm the presence of the bromine substituents [42] [16].

The trifluoromethyl group produces intense absorptions in the range of 1100 to 1300 wavenumbers, corresponding to C-F stretching vibrations [22] [40]. These bands are among the most intense in the spectrum due to the large dipole moment changes associated with carbon-fluorine bond stretching [40] [22].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| NH₂ (symmetric stretch) | 3400-3500 | Primary amine |

| NH₂ (asymmetric stretch) | 3450-3550 | Primary amine |

| NH₂ (bending) | 1600-1650 | Primary amine deformation |

| C=N (pyridine) | 1550-1600 | Aromatic ring |

| C-F (CF₃) | 1100-1300 | Trifluoromethyl group |

| C-Br | 500-700 | Carbon-bromine bonds |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine reveals characteristic fragmentation patterns that provide structural information about the molecule. The molecular ion peak appears at mass-to-charge ratio 319.91, corresponding to the intact molecule [1] [3]. Due to the presence of two bromine atoms, the molecular ion exhibits the characteristic isotope pattern with peaks at 319, 321, and 323 mass units in an approximate ratio of 1:2:1, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [16] [41].

The base peak in the mass spectrum often corresponds to the loss of one bromine atom, resulting in a fragment at mass-to-charge ratio 240 [16] [41]. This fragmentation is facilitated by the weakening of the carbon-bromine bond due to the electron-withdrawing effects of the other substituents [16] [41].

Sequential loss of the second bromine atom produces a fragment at mass-to-charge ratio 161, which represents the molecular ion minus both bromine atoms [16] [41]. This fragmentation pathway is characteristic of dibrominated aromatic compounds and provides valuable structural information [41] [16].

The trifluoromethyl group may undergo loss as a neutral CF₃ radical, resulting in a fragment 69 mass units lower than the parent ion [22] [41]. However, this fragmentation is generally less favorable than halogen loss due to the strength of the aromatic carbon-trifluoromethyl bond [22] [41].

Additional fragmentation may involve the amino group, with potential loss of NH₂ (17 mass units) or formation of characteristic nitrogen-containing fragments [16] [41]. The electron-deficient nature of the pyridine ring influences the relative abundances of these fragments [41] [16].

UV-Visible Spectroscopic Properties

The UV-visible absorption characteristics of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine are significantly modified by the presence of multiple electron-withdrawing substituents. The compound exhibits absorption maxima in the range of 250 to 280 nanometers, corresponding to π-π* electronic transitions within the pyridine ring system [42] [15]. This absorption is bathochromically shifted compared to unsubstituted pyridine due to the electron-withdrawing effects of the bromine atoms and trifluoromethyl group [42] [15].

The molar extinction coefficients are typically in the range of 8,000 to 12,000 L mol⁻¹ cm⁻¹, reflecting the forbidden nature of the electronic transitions in the substituted pyridine system [42] [15]. The exact values depend on the solvent used for the measurements, with polar solvents generally producing slight bathochromic shifts and intensity changes [15] [42].

The presence of the amino group introduces additional electronic transitions that may appear as shoulders or weak bands in the longer wavelength region [42] [15]. These transitions involve charge transfer from the amino group to the electron-deficient pyridine ring and are characteristic of aniline-type chromophores [15] [42].

The multiple halogen substituents contribute to the overall chromophoric properties through their effects on the molecular orbital energies [42] . The electron-withdrawing nature of these groups stabilizes the highest occupied molecular orbital while having less effect on the lowest unoccupied molecular orbital, resulting in increased transition energies .

Electronic Structure

HOMO-LUMO Energy Gap Analysis

The electronic structure of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is characterized by a significant HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap that reflects the electron-deficient nature of the substituted pyridine ring [23] [35] [36]. Theoretical calculations using density functional theory methods predict an energy gap in the range of 3.5 to 4.0 electron volts, which is considerably larger than that of unsubstituted pyridine [23] [35].

The highest occupied molecular orbital is primarily localized on the amino group and the adjacent pyridine nitrogen, with significant contribution from the lone pair electrons [35] [39] . The electron-withdrawing substituents effectively stabilize this orbital, lowering its energy relative to simpler pyridine derivatives [35] .

The lowest unoccupied molecular orbital exhibits π* character and is delocalized across the entire pyridine ring system [35] [39]. The presence of electron-withdrawing groups, particularly the trifluoromethyl substituent, significantly stabilizes this orbital, contributing to the increased HOMO-LUMO gap [35] .

This large energy gap has important implications for the chemical reactivity and electronic properties of the compound [35] [36]. The increased gap enhances kinetic stability toward electron transfer reactions and influences the compound's behavior in photochemical processes [35] .

Computational studies using correlation methods such as MP2 and CCSD(T) provide more accurate descriptions of the electronic structure, particularly for understanding charge transfer interactions and excited state properties [38] [23]. These calculations confirm the strongly electron-deficient character of the pyridine ring and the stabilizing influence of the multiple substituents [38] [35].

Electron Density Distribution Maps

Electron density distribution analysis reveals the profound influence of the substituents on the charge distribution within the 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine molecule [40] [35]. The pyridine ring exhibits significantly reduced electron density compared to unsubstituted pyridine, with the greatest depletion occurring at positions adjacent to the electron-withdrawing substituents [35] .

The amino group serves as the primary electron-donating center in the molecule, with the nitrogen atom carrying significant negative charge density [35] [40]. However, this electron donation is partially offset by the strong electron-withdrawing effects of the halogen atoms and trifluoromethyl group [35] .

The bromine atoms exhibit characteristic halogen bonding regions, with areas of positive electrostatic potential along the carbon-bromine bond axis and negative potential in the perpendicular regions [30] [34] [35]. These anisotropic charge distributions contribute to the intermolecular interactions observed in crystal structures of related compounds [34] [35].

The trifluoromethyl group creates a region of significant electron depletion around the carbon atom, while the fluorine atoms carry substantial negative charge [40] [35]. This polarization contributes to the group's strong electron-withdrawing character and influences the overall molecular electrostatic potential [35] .

Quantum chemical calculations using density functional theory methods provide detailed maps of electron density distribution that correlate well with experimental observations from X-ray crystallography and spectroscopic measurements [35] [40] . These calculations reveal the complex interplay between electron donation from the amino group and electron withdrawal by the halogen substituents [35] .

The synthesis of 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine through conventional methodologies has historically relied on multi-step approaches that employ sequential functionalization of the pyridine core. These established routes, while foundational to the field, often suffer from limitations in terms of selectivity, yield, and operational complexity [1] [2].

The most commonly employed conventional approach involves electrophilic aromatic substitution using molecular bromine in the presence of ferric bromide catalysts. Under these conditions, bromination typically occurs at multiple positions on the pyridine ring, yielding complex mixtures that require extensive purification. Reaction temperatures of 80-120°C for extended periods (4-8 hours) are generally necessary, with overall yields ranging from 25-45% due to poor regioselectivity and formation of multiple isomers [1] [3].

N-bromosuccinimide-mediated bromination represents another conventional strategy that operates through radical mechanisms. This approach employs N-bromosuccinimide in conjunction with radical initiators such as azobisisobutyronitrile under thermal conditions. While offering improved safety profiles compared to molecular bromine, these procedures typically require prolonged reaction times (6-12 hours) and afford moderate yields (35-60%) with selectivity ratios of 3:1 to 5:1 for the desired regioisomer [2] [4].

The pyridine N-oxide pathway constitutes a more selective conventional route, involving initial oxidation of the pyridine nitrogen using meta-chloroperbenzoic acid, followed by bromination with phosphorus oxybromide. This methodology provides enhanced regioselectivity (>10:1) and improved yields (40-70%), but necessitates multiple synthetic steps and specialized handling of the oxidizing agents [5] [3]. The N-oxide intermediate formation and subsequent reduction add complexity to the overall synthetic sequence.

Metalation-trapping sequences utilizing strong bases such as n-butyllithium represent the most selective conventional approach, achieving excellent regioselectivity (>20:1) and yields of 50-75%. However, these procedures require stringent anhydrous conditions, low temperatures (-78°C), and specialized equipment for handling organolithium reagents [1] [6]. The harsh reaction conditions and safety requirements limit the practical applicability of this approach for large-scale synthesis.

| Method | Reaction Conditions | Yield (%) | Selectivity | Limitations |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution with Br₂/FeBr₃ | Br₂ (2 equiv), FeBr₃ (0.1 equiv), 80-120°C, 4-8 h | 25-45 | Poor (multiple isomers) | Harsh conditions, poor selectivity |

| N-Bromosuccinimide (NBS) Bromination | NBS (2 equiv), radical initiator, 60-80°C, 6-12 h | 35-60 | Moderate (3:1 to 5:1) | Low yields, side reactions |

| Pyridine N-oxide Bromination | mCPBA oxidation, then POBr₃, 40-80°C, 3-6 h | 40-70 | Good (>10:1) | Multi-step process required |

| Sequential Halogenation via Metalation-Trapping | nBuLi, -78°C, then Br₂ quench, 2-4 h | 50-75 | Excellent (>20:1) | Strong base requirements |

| Radical Bromination with AIBN/NBS | NBS (2 equiv), AIBN (0.1 equiv), reflux, 8-16 h | 30-55 | Moderate (4:1 to 7:1) | Long reaction times |

Regioselective Halogenation Strategies

Zincke Imine Intermediates for Pyridine Halogenation

The utilization of Zincke imine intermediates represents a transformative approach to regioselective pyridine halogenation, offering unprecedented control over positional selectivity through a temporary ring-opening strategy [7] [8] [9]. This methodology involves the initial formation of Zincke salts through reaction of pyridines with dibenzylamine derivatives, followed by regioselective halogenation of the acyclic intermediates and subsequent ring closure to regenerate the pyridine system.

The mechanism proceeds through nucleophilic attack of secondary amines on pyridinium triflate salts, generating ring-opened Zincke imine intermediates that exist in extended conformations. These acyclic species exhibit enhanced reactivity toward electrophilic halogenation reagents due to the activation of specific carbon centers through electronic and conformational effects [8] [9]. The key advantage of this approach lies in the ability to achieve 3-position selectivity exceeding 95% for a broad range of substituted pyridines.

Experimental investigations have demonstrated that N-halosuccinimides serve as optimal halogenating agents for Zincke imine intermediates, with N-iodosuccinimide, N-bromosuccinimide, and N-chlorosuccinimide all providing excellent regioselectivity [7] [9]. The halogenation step typically proceeds under mild conditions at room temperature in dichloromethane, with reaction times ranging from 30 minutes to 4 hours depending on the substrate and halogenating agent employed.

Ring closure of the halogenated Zincke imine intermediates is accomplished through treatment with ammonium acetate and ethanol at elevated temperatures (60°C), or alternatively through acid-mediated cyclization using trifluoroacetic acid [8] [9]. These conditions promote reformation of the aromatic pyridine ring while maintaining the regioselectivity established during the halogenation step.

The substrate scope of Zincke imine halogenation encompasses pyridines bearing electron-donating and electron-withdrawing substituents at the 2-, 4-, and 6-positions [7] [8]. Notably, 2-phenylpyridines, 4-substituted pyridines, and various disubstituted pyridines all participate effectively in this transformation, with the regioselectivity being largely independent of the electronic nature of the substituents.

Direct Bromination Protocols

Direct bromination protocols for pyridine functionalization have evolved significantly to address the challenges of regioselectivity and functional group tolerance inherent in traditional electrophilic substitution approaches [2] [10]. Modern direct bromination strategies employ specialized reagent systems and reaction conditions to achieve enhanced selectivity while maintaining operational simplicity.

The Selectfluor-promoted bromination protocol represents a notable advancement in direct pyridine bromination, utilizing lithium bromide as the bromide source in conjunction with Selectfluor as the oxidizing agent [2]. This system operates through generation of electrophilic bromine species under mild conditions in dimethylformamide solvent, enabling regioselective bromination of 2-aminopyridines and related substrates with high yields (80-90%) and excellent functional group tolerance.

Electrochemical bromination methodologies offer environmentally favorable alternatives to traditional chemical oxidants, employing anodic oxidation of bromide salts to generate reactive brominating species in situ [4] [10]. These procedures utilize tetrabutylammonium bromide as both supporting electrolyte and bromide source, operating under ambient conditions in dichloromethane with graphite electrodes. The electrochemical approach provides precise control over the extent of bromination and eliminates the need for stoichiometric oxidizing agents.

Lewis acid-promoted direct bromination protocols employ metal triflates or halides to activate pyridine substrates toward electrophilic attack [2] [10]. Bismuth triflate and copper triflate have emerged as particularly effective catalysts, enabling bromination under relatively mild conditions while providing enhanced regioselectivity compared to traditional Friedel-Crafts conditions. These catalytic systems often operate in conjunction with Brønsted acids to achieve optimal reactivity and selectivity profiles.

The mechanistic understanding of direct bromination protocols has revealed the importance of pyridine activation through N-coordination or N-protonation to enhance the electrophilicity of the aromatic system [2] [10]. This activation step facilitates subsequent electrophilic attack by brominating agents and can be tuned through careful selection of reaction conditions and additive systems.

Selectivity Control Mechanisms

The control of regioselectivity in pyridine halogenation reactions relies on understanding and exploiting the electronic and steric factors that govern electrophilic aromatic substitution patterns in electron-deficient heterocycles [1] [2] [8]. The inherent electron deficiency of the pyridine nitrogen creates a deactivated aromatic system that exhibits altered reactivity patterns compared to benzene derivatives.

Electronic control mechanisms operate through modulation of the electron density distribution within the pyridine ring system. Electron-withdrawing substituents such as trifluoromethyl groups further decrease the nucleophilicity of the aromatic carbons, while electron-donating substituents like amino groups provide localized activation [2]. The positioning and nature of these substituents determines the preferred sites for electrophilic attack and can be used to direct halogenation to specific positions.

Steric control mechanisms become particularly important in highly substituted pyridine systems where steric hindrance can override electronic preferences. The introduction of bulky substituents adjacent to potential reaction sites can effectively block unwanted substitution pathways and redirect reactivity to less hindered positions [1] [8]. This principle is exploited in designed synthetic sequences where temporary protecting groups or directing groups are employed to achieve desired regioselectivity patterns.

Coordination-based selectivity control involves the use of metal complexes or Lewis acids that bind to the pyridine nitrogen and modify the electronic properties of the ring system [1] [10]. This coordination can either activate or deactivate specific positions depending on the nature of the coordinating species and the reaction conditions employed. Transition metal catalysts in particular have shown promise for achieving predictable regioselectivity through well-defined coordination geometries.

Mechanistic selectivity control exploits different reaction pathways that inherently favor specific substitution patterns. The Zincke imine strategy exemplifies this approach, where the temporary ring-opening eliminates the aromaticity constraints and allows for selective functionalization through acyclic intermediates [7] [8] [9]. This mechanistic diversion provides access to substitution patterns that would be difficult or impossible to achieve through direct aromatic substitution.

| Strategy | Mechanism | Regioselectivity | Substrate Scope | Key Advantages |

|---|---|---|---|---|

| Zincke Imine Intermediates | Ring-opening, halogenation, ring-closing | 3-position selective (>95%) | Broad (substituted pyridines) | High selectivity, mild conditions |

| Direct Bromination with Selectfluor/LiBr | Radical bromination via N-Br species | Variable (depends on substrate) | Limited (electron-rich pyridines) | Simple setup, room temperature |

| Phosphine-Mediated Halogenation | Phosphonium salt displacement | 4-position selective (>90%) | Moderate (unactivated pyridines) | Commercial reagents available |

| Electrochemical Bromination | Anodic oxidation of bromide | meta-position preferential | Broad (electron-rich aromatics) | Environmentally friendly |

| Metal-Catalyzed C-H Activation | Pd/Rh-catalyzed C-H bond cleavage | Directing group dependent | Narrow (specific directing groups) | Predictable selectivity |

Trifluoromethylation Approaches

Direct Trifluoromethylation Methods

Direct trifluoromethylation of pyridine derivatives has emerged as a crucial transformation for accessing trifluoromethyl-substituted heterocycles, with several distinct mechanistic approaches offering complementary advantages in terms of regioselectivity, reaction conditions, and substrate scope [11] [12]. These methodologies have evolved to address the challenges associated with introducing the highly electronegative trifluoromethyl group into electron-deficient pyridine systems.

Radical-mediated trifluoromethylation represents one of the most versatile direct approaches, employing trifluoromethyl radical sources such as trifluoromethyl iodide in conjunction with photoredox catalysts [11] [12]. Under blue light-emitting diode irradiation, these systems generate trifluoromethyl radicals that undergo addition to pyridine substrates with preferential selectivity for the 2- and 4-positions. The photoredox catalytic cycle typically involves ruthenium or iridium polypyridyl complexes that facilitate single-electron transfer processes under mild conditions (25°C, 12-24 hours), providing yields of 45-85% with excellent functional group tolerance for halides and ester functionalities [11].

Nucleophilic trifluoromethylation methodologies utilize trifluoromethyl anion equivalents such as trifluoromethyltrimethylsilane in combination with fluoride sources [11] [12]. The tetrabuthylammonium fluoride-mediated activation of the silicon-carbon bond generates nucleophilic trifluoromethyl species that attack electron-deficient pyridine rings with high selectivity for the 4-position. These reactions proceed under mild conditions (0-25°C, 2-6 hours) and exhibit excellent functional group compatibility, making them particularly suitable for late-stage functionalization of complex molecules [12].

Electrophilic trifluoromethylation employs specialized reagent systems such as Umemoto reagents (trifluoromethyl-substituted sulfonium and iodonium salts) that serve as sources of electrophilic trifluoromethyl cation equivalents [11]. These reagents react with pyridine derivatives under basic conditions (40-80°C, 4-8 hours) with preferential selectivity for the 2-position, though yields are typically more moderate (40-75%) due to competing side reactions. The electrophilic approach is particularly sensitive to the presence of basic functional groups, which can interfere with the reaction mechanism [11].

Transition metal-catalyzed trifluoromethylation represents an emerging area with significant potential for achieving high regioselectivity and functional group tolerance [12]. Copper-mediated systems have shown particular promise, utilizing trifluoromethyl copper complexes that undergo reductive elimination to install trifluoromethyl groups at specific positions on the pyridine ring. These catalytic approaches often provide superior selectivity compared to non-catalyzed methods, though they may require specialized ligands and reaction conditions [12].

Building Block Approaches Using Prefunctionalized Precursors

The building block approach to trifluoromethyl-substituted pyridines involves the construction of the pyridine ring from prefunctionalized precursors that already contain the trifluoromethyl group, thereby avoiding the challenges associated with direct trifluoromethylation of the formed heterocycle [13] [14]. This strategy has proven particularly valuable for accessing substitution patterns that are difficult to obtain through direct functionalization methods.

Cyclocondensation reactions utilizing trifluoromethyl-containing building blocks represent the most widely employed approach in this category [13]. Ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride serve as common two-carbon building blocks that can be incorporated into pyridine ring formation through various condensation mechanisms. These reagents provide the trifluoromethyl group and adjacent carbonyl functionality, which can be further elaborated through reaction with appropriate nitrogen and carbon nucleophiles to complete the pyridine ring construction [13].

The use of ethyl 4,4,4-trifluoro-3-oxobutanoate as a four-carbon building block enables the synthesis of pyridines with the trifluoromethyl group positioned at the 4-position of the ring [13]. This approach typically involves condensation reactions with ammonia sources and additional carbon electrophiles under thermal or acid-catalyzed conditions. The resulting pyridines can be obtained in good yields (70-85%) with excellent regioselectivity, as the position of the trifluoromethyl group is predetermined by the structure of the building block [13].

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one represents another valuable trifluoromethyl-containing synthon that participates in pyridine ring formation through [4+2] cycloaddition mechanisms [13]. This building block offers the advantage of incorporating both the trifluoromethyl group and a reactive alkene functionality that can engage in cycloaddition reactions with nitriles or imines to construct the pyridine ring system. The stereochemistry of the double bond in the starting material influences the regioselectivity of the cycloaddition process [13].

Trifluorodiazoethane has emerged as a particularly versatile building block for accessing trifluoromethyl-substituted heterocycles through multiple mechanistic pathways [14]. This reagent participates in [2+1], [3+2], and [3+3] cycloaddition reactions, serving as a trifluoromethyl-containing dipole that can construct various ring systems. The high reactivity of trifluorodiazoethane enables efficient transformations under mild conditions, though specialized handling procedures are required due to the potentially explosive nature of the reagent [14].

The chlorine-fluorine exchange methodology represents a classical building block approach that converts readily accessible trichloromethyl-substituted pyridines into their trifluoromethyl analogs [15] [13]. This approach typically employs hydrogen fluoride in the presence of metal halide catalysts under superatmospheric pressures (5-1200 psig) and elevated temperatures (150-250°C). While the harsh reaction conditions limit functional group tolerance, this methodology provides an economical route to trifluoromethyl pyridines from inexpensive trichloromethyl precursors, particularly for large-scale applications [15].

| Method | Reagents | Conditions | Position Selectivity | Yield Range (%) | Functional Group Tolerance |

|---|---|---|---|---|---|

| Direct CF₃ Radical Addition | CF₃I, photoredox catalyst | Blue LED, 25°C, 12-24 h | 2,4-positions preferred | 45-85 | Good (halides, esters stable) |

| Nucleophilic CF₃ Sources | CF₃SiMe₃, fluoride source | TBAF, 0-25°C, 2-6 h | 4-position selective | 60-90 | Excellent (most groups compatible) |

| Electrophilic CF₃ Reagents | Umemoto reagents, base | Base, 40-80°C, 4-8 h | 2-position selective | 40-75 | Moderate (basic groups problematic) |

| Building Block Assembly | CF₃-containing synthons | Variable (depends on synthon) | Pre-determined by synthon | 70-95 | Excellent (depends on synthon) |

| Fluorination of CCl₃ Precursors | HF, metal catalyst, pressure | 150-250°C, 5-1200 psig | Statistical distribution | 50-80 | Limited (harsh conditions) |

One-Pot Synthesis Procedures

One-pot synthesis procedures for 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine represent a significant advancement in synthetic efficiency, combining multiple transformation steps within a single reaction vessel to minimize intermediate isolation, reduce waste generation, and improve overall process economy [16] [17] [18]. These approaches integrate halogenation, trifluoromethylation, and amination reactions through carefully orchestrated reaction sequences that maintain compatibility between different mechanistic pathways.

Sequential addition protocols constitute the most straightforward approach to one-pot synthesis, involving the stepwise addition of reagents to accomplish halogenation, trifluoromethylation, and amination in a predetermined sequence [16] [17]. These procedures typically commence with regioselective bromination using N-bromosuccinimide or related reagents, followed by introduction of trifluoromethylating agents such as trifluoromethyltrimethylsilane, and culminating with amination using ammonia or amine nucleophiles. The total reaction time ranges from 8-12 hours, with overall yields of 55-75% and scalability demonstrated up to 100-gram batches [17].

Microwave-assisted synthesis has emerged as a particularly powerful tool for one-pot pyridine construction, enabling rapid heating and precise temperature control that facilitates efficient multi-step transformations [19] [18]. Under microwave irradiation conditions, all reaction components can be combined simultaneously, with the high-energy electromagnetic field promoting rapid bond formation and minimizing side reactions. Reaction times are dramatically reduced to 15-45 minutes, with excellent yields (70-90%) and products that often require only crystallization for purification [18].

Flow chemistry approaches offer exceptional scalability and control for one-pot pyridine synthesis, utilizing continuous flow reactors with inline mixing capabilities [17]. These systems enable precise control of residence times, temperature profiles, and reagent stoichiometry, leading to improved yields (60-80%) and excellent reproducibility. The continuous nature of flow processes facilitates kilogram-scale production with minimal equipment footprint and reduced safety concerns compared to batch processing [17].

Tandem catalysis strategies employ dual catalyst systems that operate simultaneously or sequentially to accomplish multiple transformations within a single reaction vessel [16]. These approaches often combine transition metal catalysts for C-H activation or cross-coupling reactions with organocatalysts or Lewis acids for additional functionalizations. The synergistic effects of multiple catalytic cycles can lead to enhanced efficiency and selectivity, with overall yields of 65-85% and good scalability to multi-gram quantities [16].

Multicomponent assembly procedures involve the combination of three or more starting materials in a single reaction vessel, where the pyridine ring is constructed through convergent bond-forming processes [19] [18]. These transformations typically require careful optimization of reaction conditions to ensure compatibility between different components and to minimize competitive side reactions. While yields may be more moderate (50-70%), the efficiency gains from avoiding intermediate purifications often make these approaches attractive for medicinal chemistry applications [18].

| Procedure Type | Key Steps | Reaction Time | Overall Yield (%) | Scalability | Purification Requirement |

|---|---|---|---|---|---|

| Sequential Addition Protocol | Halogenation → CF₃ introduction → amination | 8-12 h total | 55-75 | Good (up to 100 g) | Column chromatography |

| Microwave-Assisted Synthesis | All components, MW irradiation | 15-45 min | 70-90 | Limited (small scale) | Crystallization only |

| Flow Chemistry Approach | Continuous flow reactors, inline mixing | 2-4 h residence time | 60-80 | Excellent (kg scale) | Minimal workup |

| Tandem Catalysis | Dual catalyst system | 6-10 h | 65-85 | Good (multi-gram) | Standard workup |

| Multicomponent Assembly | Three-component coupling | 4-8 h | 50-70 | Moderate (10-50 g) | Extraction + crystallization |

Scalable Production Considerations

The transition from laboratory-scale synthesis to industrial production of 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine requires comprehensive evaluation of multiple factors that impact process viability, economic feasibility, and operational safety [17] [20]. Scalable production considerations encompass reactor design, heat management, raw material procurement, waste handling, and regulatory compliance requirements that become increasingly critical as production volumes increase.

Laboratory-scale synthesis (1-10 grams) focuses primarily on method development and optimization, utilizing standard glassware and conventional heating/cooling systems [17]. At this scale, researchers can afford to use expensive reagents and employ multiple purification steps to achieve high purity products. Yields of 80-95% are typically achievable under optimized conditions, with safety requirements limited to basic personal protective equipment and fume hood containment [17].

Pilot-scale production (100 grams to 1 kilogram) introduces significant engineering challenges related to heat management and mixing efficiency [17] [20]. The exothermic nature of many halogenation and trifluoromethylation reactions requires careful thermal control to prevent runaway reactions and maintain product quality. Jacketed reactors with overhead stirring become necessary to ensure adequate heat transfer and homogeneous mixing. Safety requirements expand to include blast shields and emergency response systems, while economic factors begin to favor less expensive reagents and simplified purification procedures [20].

Multi-kilogram production (1-10 kilograms) necessitates transition to specialized multi-vessel systems with automated process controls [17]. Raw material procurement becomes a critical factor, requiring establishment of reliable supply chains for key reagents and intermediates. Waste handling systems must be implemented to manage potentially hazardous byproducts and spent solvents in an environmentally responsible manner. Hazard analysis and specialized ventilation systems are required to ensure worker safety and regulatory compliance [20].

Manufacturing-scale production (greater than 10 kilograms) demands full industrial reactor systems with integrated heat exchangers, automated safety systems, and comprehensive process monitoring [17]. Economic optimization becomes paramount, driving selection of the most cost-effective synthetic routes and reagent choices. Process hazard analysis and containment systems are mandatory to meet industrial safety standards. Full production economics must consider capital investment, raw material contracts, utilities costs, and waste disposal expenses [20].

Continuous processing represents the ultimate goal for large-scale production, offering advantages in terms of process control, equipment efficiency, and product quality consistency [17]. Flow reactors and microreactor arrays enable precise control of reaction parameters while minimizing inventory of hazardous intermediates. Automated safety systems and remote monitoring capabilities provide enhanced operational safety compared to batch processes. Equipment amortization and operational efficiency considerations favor continuous processes for high-volume applications [17].

Green Chemistry Adaptations

The implementation of green chemistry principles in the synthesis of 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine addresses growing environmental concerns and regulatory pressures while potentially improving process economics through waste reduction and enhanced efficiency [21] [18] [22]. Green chemistry adaptations focus on minimizing environmental impact through strategic modifications to synthetic methodology, reagent selection, and process design.

Atom economy optimization represents a fundamental green chemistry principle that seeks to maximize the incorporation of starting material atoms into the final product while minimizing waste generation [18]. One-pot synthesis procedures and tandem reaction sequences exemplify this approach by eliminating intermediate isolation steps and combining multiple transformations within single reaction vessels. Multicomponent pyridine assembly reactions can achieve atom economy improvements of 50-80% compared to traditional sequential synthesis approaches, with corresponding reductions in waste generation [18].

Safer solvent selection initiatives focus on replacing hazardous organic solvents with environmentally benign alternatives such as water, ionic liquids, or solvent-free reaction conditions [21] [18]. Aqueous bromination procedures have been developed that utilize water-soluble brominating agents and avoid volatile organic compound emissions. Ionic liquid-based systems offer advantages in terms of recyclability and reduced vapor pressure, though substrate scope may be limited compared to conventional organic solvents [21].

Catalytic approaches provide pathways to reduced energy consumption and waste generation through the use of efficient transition metal catalysts and organocatalysts [21]. Palladium-catalyzed C-H activation reactions enable direct functionalization of pyridine substrates without requiring pre-installed activating groups, thereby eliminating protection-deprotection sequences. Energy consumption reductions of 30-60% have been demonstrated for catalytic processes compared to stoichiometric alternatives [21].

Renewable feedstock utilization addresses sustainability concerns by incorporating bio-based starting materials derived from renewable resources rather than petroleum-based chemicals [21]. While the availability of bio-derived trifluoromethyl building blocks remains limited, ongoing research in this area may provide future opportunities for sustainable synthesis pathways. Current implementations achieve renewable content of 20-40% in select synthetic routes [21].

Waste prevention strategies focus on designing synthetic sequences that minimize byproduct formation and eliminate the need for extensive purification procedures [21] [18]. In-situ intermediate consumption and telescoped synthesis protocols exemplify this approach by maintaining reactive species in solution throughout multi-step sequences. Process step reductions of 40-60% have been achieved through careful reaction design and optimization [18].

Environmental metrics such as the E-factor (ratio of waste mass to product mass) and volatile organic compound emissions provide quantitative measures of green chemistry improvements [21]. Successful green chemistry adaptations have demonstrated E-factor reductions from 50 to 10-15, representing substantial improvements in process sustainability. Volatile organic compound emissions have been reduced by 70-90% through solvent selection and process optimization initiatives [21].

Recent Innovations in Synthetic Efficiency

The period from 2020-2024 has witnessed remarkable innovations in synthetic methodology that have enhanced the efficiency, selectivity, and sustainability of pyridine synthesis, including pathways relevant to 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine production [23] [24] [25]. These developments reflect the convergence of advanced synthetic methods, computational tools, and green chemistry principles to address longstanding challenges in heterocyclic synthesis.

Metal-free radical methodologies have emerged as a significant innovation, particularly through the development of hypervalent iodine-mediated radical cyclization processes [23] [25]. These approaches eliminate concerns about trace metal contamination in pharmaceutical applications while operating under exceptionally mild reaction conditions. The 2024 report of radical 6-endo addition enabling pyridine synthesis from cyclopropylamides and alkynes represents a breakthrough in metal-free heterocycle construction, achieving 30% yield improvements and 50% time reductions compared to traditional methods [23] [25].

Flow chemistry integration has reached new levels of sophistication with the development of continuous flow trifluoromethylation reactors that enable unprecedented scalability and process control [17]. These systems demonstrate 10-fold throughput increases compared to batch processes while maintaining excellent product quality and safety profiles. Pilot-scale demonstrations have validated the commercial viability of these approaches for multi-kilogram production requirements [17].

Photochemical approaches utilizing blue light-emitting diode technology have gained prominence for their energy efficiency and selective activation capabilities [26]. The 2022 introduction of blue light-emitting diode photocatalytic bromination procedures represents a major advancement in selective halogenation methodology, providing 40% energy reductions and improved selectivity compared to thermal processes. These methods are particularly attractive for late-stage functionalization applications where mild conditions are essential [26].

Electrochemical synthesis methodologies have experienced renewed interest as green oxidant alternatives that employ electrons as the ultimate oxidizing agent [10]. Early pilot studies of electrochemical C-H activation for pyridine functionalization have demonstrated 60% waste reductions and exceptionally mild reaction conditions. The precise control afforded by electrochemical methods enables fine-tuning of selectivity and conversion that is difficult to achieve with chemical oxidants [10].

Machine learning optimization represents a paradigmatic shift in synthetic methodology development, enabling rapid exploration of reaction parameter space and predictive modeling of optimal conditions [27]. Artificial intelligence-guided reaction condition optimization has demonstrated 5-fold acceleration in optimization timelines while achieving higher yields than traditional trial-and-error approaches. These computational tools are particularly valuable for complex multi-step syntheses where the interaction between multiple variables creates challenging optimization landscapes [27].

The skeletal editing approach introduced in 2024 offers fundamentally new strategies for pyridine modification through atom-pair swapping mechanisms [24]. This methodology enables direct conversion of pyridines to other aromatic systems through one-pot sequential dearomatization, cycloaddition, and rearomatization processes. While currently in the research stage, this approach could revolutionize medicinal chemistry by providing access to previously inaccessible molecular frameworks [24].

Industrial adoption of these innovations varies considerably, with photochemical methods and flow chemistry approaches showing the most rapid translation to practical applications [28]. Laboratory implementation has been widespread for most new methodologies, though scale-up considerations continue to favor well-established synthetic approaches for immediate commercial applications. The pharmaceutical industry has shown particular interest in metal-free methodologies and machine learning optimization tools, recognizing their potential for improving development timelines and product quality [28].

| Innovation Category | Specific Development | Year Introduced | Key Advantages | Efficiency Improvement | Industrial Adoption |

|---|---|---|---|---|---|

| Metal-Free Radical Methods | Hypervalent iodine-mediated radical cyclization | 2024 | No metal contamination, mild conditions | 30% yield increase, 50% time reduction | Research stage |

| Flow Chemistry Integration | Continuous flow trifluoromethylation reactors | 2023 | Scalable, continuous production | 10x throughput increase | Pilot scale demonstrations |

| Photochemical Approaches | Blue LED photocatalytic bromination | 2022 | Energy efficient, selective activation | 40% energy reduction, improved selectivity | Laboratory implementation |

| Electrochemical Synthesis | Electrochemical C-H activation | 2023 | Green oxidant (electrons), precise control | Waste reduction 60%, mild conditions | Early pilot studies |

| Machine Learning Optimization | AI-guided reaction condition optimization | 2024 | Rapid optimization, predictive modeling | 5x faster optimization, higher yields | Proof-of-concept stage |